Methyl 2-amino-4-chloro-5-fluorobenzoate

Description

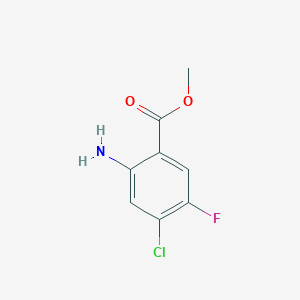

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-chloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUDXCLLUWRJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546895 | |

| Record name | Methyl 2-amino-4-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104901-79-3 | |

| Record name | Methyl 2-amino-4-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-4-chloro-5-fluorobenzoate (CAS No. 104901-79-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

Methyl 2-amino-4-chloro-5-fluorobenzoate, registered under CAS number 104901-79-3, is a polysubstituted aromatic compound of significant interest in the field of pharmaceutical sciences.[1][2][3] Its unique structural arrangement, featuring a reactive amino group, an ester moiety, and strategically placed halogen atoms (chloro and fluoro), makes it a valuable intermediate in the synthesis of complex bioactive molecules.[4][5] The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity, with a focus on its role in drug discovery and development. One notable application of this compound is as an intermediate in the synthesis of Sunvozertinib, a tyrosine kinase inhibitor.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 104901-79-3 | [1][2][3] |

| Molecular Formula | C₈H₇ClFNO₂ | [3] |

| Molecular Weight | 203.6 g/mol | [3] |

| Appearance | Not explicitly stated, likely a solid | |

| Storage | 2-8°C Refrigerator | [4] |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and commonly employed synthetic strategy for this class of compounds involves a two-step process: the synthesis of the corresponding carboxylic acid precursor, 2-amino-4-chloro-5-fluorobenzoic acid, followed by its esterification.

Step 1: Synthesis of 2-amino-4-chloro-5-fluorobenzoic acid

The synthesis of the carboxylic acid precursor can be approached through various routes, often starting from more readily available substituted anilines or benzoic acids. While a specific high-yield synthesis for 2-amino-4-chloro-5-fluorobenzoic acid is not readily found, methods for analogous compounds, such as 2-amino-3-fluorobenzoic acid, involve multi-step sequences that could be adapted.[6] These often include steps like nitration followed by reduction of the nitro group to an amine.

Step 2: Esterification to this compound

The final step in the synthesis is the esterification of 2-amino-4-chloro-5-fluorobenzoic acid. A standard and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. This reaction is typically carried out under reflux to drive the equilibrium towards the product. A similar procedure is documented for the synthesis of methyl 2-amino-5-chlorobenzoate, where 2-amino-5-chlorobenzoic acid is refluxed with thionyl chloride in an alcohol solution.[7]

Detailed Experimental Protocol (Hypothetical)

The following is a plausible, detailed experimental protocol for the esterification step, based on established chemical principles and analogous transformations.

Materials:

-

2-amino-4-chloro-5-fluorobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-chloro-5-fluorobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride to the suspension. The addition should be done carefully, especially with thionyl chloride, as the reaction can be exothermic and release HCl gas.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in an organic solvent like ethyl acetate and carefully wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction and Drying: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic workflow for the esterification of 2-amino-4-chloro-5-fluorobenzoic acid.

Applications in Drug Discovery and Development

Polysubstituted anilines, such as this compound, are pivotal building blocks in the synthesis of a wide array of pharmaceuticals. The strategic incorporation of fluorine and chlorine atoms can significantly influence the biological activity and pharmacokinetic properties of the final drug molecule.

As previously mentioned, a key application of this compound is as an intermediate in the production of the tyrosine kinase inhibitor, Sunvozertinib.[4][5] Tyrosine kinase inhibitors are a crucial class of targeted cancer therapies. The specific substitution pattern of this intermediate is likely critical for the final drug's ability to bind to its target and exert its therapeutic effect.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water.

-

-

Storage: Store in a cool, dry place in a tightly sealed container.[4]

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a specialized chemical intermediate with significant value in the pharmaceutical industry. Its utility, particularly in the synthesis of targeted therapies like Sunvozertinib, underscores the importance of such halogenated building blocks in modern drug discovery. A comprehensive understanding of its synthesis, properties, and handling is essential for its safe and effective application in research and development.

References

-

Chemsrc. This compound | CAS#:104901-79-3. [Link]

-

Pharmaffiliates. CAS No : 104901-79-3 | Product Name : this compound. [Link]

-

Pharmaffiliates. Sunvozertinib-impurities. [Link]

-

Win-Win Chemical. 104901-79-3 | this compound. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

Shi, Y. B., Xia, S., He, F. F., & Wang, H. B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o3025. [Link]

Sources

- 1. This compound | 104901-79-3 [chemicalbook.com]

- 2. This compound | CAS#:104901-79-3 | Chemsrc [chemsrc.com]

- 3. appretech.com [appretech.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to Methyl 2-amino-4-chloro-5-fluorobenzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anthranilates

Methyl 2-amino-4-chloro-5-fluorobenzoate is a highly functionalized aromatic compound that has garnered significant interest in the field of medicinal chemistry. As a derivative of anthranilic acid, it belongs to a class of molecules that are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and bioactive compounds. The strategic placement of chloro and fluoro substituents on the benzene ring dramatically influences the molecule's reactivity and the physicochemical properties of its downstream products. This guide provides a comprehensive overview of this compound, focusing on its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.

Physicochemical Properties and Molecular Characteristics

The precise molecular weight and other key physicochemical properties of this compound are fundamental to its application in chemical synthesis. These properties dictate the stoichiometry of reactions and are crucial for the characterization of both the intermediate and the final products.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClFNO₂ | [1] |

| Molecular Weight | 203.6 g/mol | [1] |

| CAS Number | 104901-79-3 | |

| Appearance | White to off-white crystalline powder | [2] |

| Canonical SMILES | COC(=O)c1c(N)cc(Cl)c(F)c1 | |

| InChI Key | GLUDXCLLUWRJRA-UHFFFAOYSA-N |

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a representative method, with explanations for the critical steps.

Diagram of the Synthesis Pathway

Caption: Fischer esterification of 2-amino-4-chloro-5-fluorobenzoic acid.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chloro-5-fluorobenzoic acid.

-

Addition of Reagents: Add an excess of methanol to the flask, which acts as both the solvent and the reactant. Subsequently, add a catalytic amount of concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux. The elevated temperature increases the reaction rate. The reflux condenser prevents the loss of the volatile methanol.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate. This step is crucial to remove the acid catalyst and any unreacted carboxylic acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. The desired ester is more soluble in the organic phase, while the inorganic salts remain in the aqueous phase.

-

Purification: Wash the organic layer with brine to remove any remaining water and inorganic impurities. Dry the organic layer over an anhydrous drying agent, such as sodium sulfate, and then remove the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of complex heterocyclic compounds, which form the core of many pharmaceutical agents. The presence of the amine, ester, chloro, and fluoro groups provides multiple reaction sites for further chemical modifications.

While specific drugs synthesized directly from this intermediate are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. For instance, substituted anthranilates are precursors to quinazolinones, a class of compounds known for their wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The chloro and fluoro substituents can enhance the metabolic stability and binding affinity of the final drug molecule to its target protein.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will exhibit splitting patterns influenced by the adjacent chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F and C-Cl couplings), and the methyl carbon of the ester.

-

FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amine group, the C=O stretching of the ester, and C-Cl and C-F stretching vibrations.

Conclusion

This compound is a valuable and highly functionalized intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its unique substitution pattern offers a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in research and development. This guide provides a foundational understanding for researchers and scientists working at the forefront of drug discovery.

References

Sources

A Senior Application Scientist's Technical Guide to Methyl 2-amino-4-chloro-5-fluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Pharmaceutical Scaffolding

In the intricate world of medicinal chemistry, the strategic value of a molecular building block is measured by its versatility, reactivity, and the unique physicochemical properties it imparts to a final active pharmaceutical ingredient (API). Methyl 2-amino-4-chloro-5-fluorobenzoate is a quintessential example of such a scaffold. This guide provides an in-depth examination of this compound, moving beyond simple data recitation to explore the causal relationships behind its synthesis, characterization, and application. As a senior application scientist, my objective is to offer not just a protocol, but a framework of understanding, enabling researchers to leverage this molecule's full potential in the rational design of novel therapeutics. The strategic placement of chloro and fluoro groups on an aminobenzoate core offers a powerful tool for modulating metabolic stability, lipophilicity, and target engagement—critical parameters in modern drug discovery.

Molecular Structure and Physicochemical Identity

The precise arrangement of functional groups and halogen atoms on the benzene ring defines the reactivity and utility of this compound. The electron-donating amino group and the electron-withdrawing ester and halogen substituents create a unique electronic landscape that dictates its role in subsequent chemical transformations.

Chemical Structure Diagram

The structural formula provides a clear visualization of the spatial arrangement of the atoms.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

For unambiguous identification and data retrieval, a standardized set of identifiers is crucial. The following table summarizes these key parameters.

| Identifier | Value | Source |

| CAS Number | 104901-79-3 | [1][2] |

| Molecular Formula | C₈H₇ClFNO₂ | [3] |

| Molecular Weight | 203.60 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(10)6(9)3-7(4)11/h2-3H,11H2,1H3 | N/A |

| SMILES | COC(=O)C1=C(C=C(C=C1Cl)F)N | N/A |

| Appearance | Solid | [4] |

| Boiling Point | 302.8 ± 37.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 136.9 ± 26.5 °C | [3] |

| LogP | 3.51 | [3] |

Synthesis Pathway and Experimental Protocol

The most direct and common synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 2-amino-4-chloro-5-fluorobenzoic acid.[5] This method is favored for its high atom economy and straightforward workup.

Synthesis Workflow Diagram

The diagram below illustrates the logical flow from starting material to the purified final product.

Caption: Workflow for the synthesis and purification of the target compound.

Mechanistic Rationale (Fischer Esterification)

The synthesis proceeds via the Fischer esterification mechanism. The choice of a strong acid catalyst, typically concentrated sulfuric acid, is critical. Its role is twofold:

-

Protonation of the Carbonyl: The acid protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Water Sequestration: Sulfuric acid acts as a dehydrating agent, sequestering the water molecule formed during the reaction. According to Le Châtelier's principle, removing a product (water) drives the equilibrium towards the formation of the ester, thereby increasing the reaction yield.

Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a practical rate.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis and purification will yield a product whose spectroscopic data matches the expected profile (Section 3).

Materials:

-

2-amino-4-chloro-5-fluorobenzoic acid (1 equivalent)

-

Anhydrous Methanol (20-30 equivalents, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chloro-5-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 eq) to the flask and stir to suspend the solid. Carefully and slowly, add concentrated sulfuric acid (0.1 eq) to the stirring suspension.

-

Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and water. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the purified this compound.

Spectroscopic Analysis and Characterization

Confirming the identity and purity of the synthesized compound is non-negotiable. Spectroscopic methods provide a definitive fingerprint of the molecular structure. While specific experimental data from a single source is not available, the expected signals can be reliably predicted based on the structure, providing a benchmark for laboratory validation.[6]

| Spectroscopic Technique | Expected Observations and Rationale |

| ¹H NMR | ~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃). The singlet multiplicity is due to the absence of adjacent protons. ~5.0-6.0 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂). The signal is often broad due to quadrupole broadening and exchange with trace water. ~6.5-7.5 ppm (2 distinct signals, 1H each): Aromatic protons. They will appear as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The exact chemical shifts are influenced by the electronic effects of the substituents. |

| ¹³C NMR | ~52 ppm: Carbon of the methyl ester (-OCH₃). ~110-150 ppm: Aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant. Signals for carbons attached to the amino, chloro, and ester groups will be distinct. ~165 ppm: Carbonyl carbon of the ester group (-C=O). |

| FT-IR (cm⁻¹) | ~3350-3450 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching of the primary amine. ~1700-1720 cm⁻¹: Strong C=O stretching of the ester carbonyl. ~1600-1620 cm⁻¹: N-H bending (scissoring) vibration. ~1200-1300 cm⁻¹: C-O stretching of the ester. ~1100-1150 cm⁻¹: C-F stretching. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (203.60). The isotopic pattern will be characteristic of a molecule containing one chlorine atom, showing an (M)⁺ peak and an (M+2)⁺ peak in an approximate 3:1 ratio. |

Role in Medicinal Chemistry and Drug Design

This compound is not an API itself but is a highly valued intermediate. Its structure is pre-validated with features known to be beneficial in drug candidates.

Strategic Importance of Halogenation

The inclusion of fluorine and chlorine is a deliberate strategy in drug design.[7]

-

Fluorine: Often introduced to block metabolic oxidation at that position, thereby increasing the drug's half-life. It can also enhance binding affinity to target proteins by participating in favorable electrostatic interactions and can lower the pKa of adjacent functional groups.

-

Chlorine: Increases lipophilicity, which can enhance membrane permeability and oral absorption. It can also fill hydrophobic pockets in a protein's active site, improving binding potency.

Application as a Versatile Scaffold

The compound's functional groups serve as reactive handles for building molecular complexity:

-

Amino Group: Can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems (e.g., quinazolinones), which are common cores in many approved drugs.[8]

-

Ester Group: Can be hydrolyzed back to a carboxylic acid for further modification or converted to an amide, a common functional group in APIs that participates in hydrogen bonding with biological targets.

The logical flow from this building block to a complex, drug-like molecule is illustrated below.

Caption: Logical pathway from a building block to a complex therapeutic agent.

This compound and its analogs are instrumental in synthesizing a range of therapeutics, including kinase inhibitors for oncology and antivirals. For instance, related aminobenzoates are key intermediates in the synthesis of drugs like Tolvaptan.[9]

Safety, Handling, and Storage

Adherence to safety protocols is paramount for ensuring researcher safety and experimental integrity.

-

Hazard Classification: This compound is generally classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and serious eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[14]

Conclusion

This compound represents more than just a chemical formula; it is a strategic tool for the medicinal chemist. Its carefully arranged functional groups and halogen substituents provide a robust starting point for the synthesis of complex and potent therapeutic agents. By understanding its synthesis, reactivity, and the rationale behind its use, researchers can more effectively design and execute synthetic campaigns, accelerating the journey from a molecular concept to a life-changing medicine. This guide serves as a foundational resource to support that mission, grounded in the principles of scientific accuracy, practical utility, and safety.

References

-

Chemsrc. This compound | CAS#:104901-79-3. [Link]

-

Chemsrc. Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1. [Link]

-

Saflufenacil Intermediates. Methyl 2-chloro-4-fluoro-5-aminobenzoate. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubChem. Methyl 4-amino-2-fluorobenzoate | C8H8FNO2 | CID 21957875. [Link]

-

Exploring Methyl 2-amino-4,5-difluorobenzoate: Applications and Synthesis. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

PubChem. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

- Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.

-

ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate. [Link]

-

KEGG PATHWAY Database. [Link]

-

ACS Publications - American Chemical Society. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]

-

ResearchGate. Methyl 2-amino-5-chlorobenzoate. [Link]

Sources

- 1. This compound | CAS#:104901-79-3 | Chemsrc [chemsrc.com]

- 2. This compound | 104901-79-3 [chemicalbook.com]

- 3. Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1 | Chemsrc [chemsrc.com]

- 4. Methyl 2-amino-4-fluorobenzoate | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-4-chloro-5-fluorobenzoic acid | C7H5ClFNO2 | CID 14668145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Methyl 4-amino-2-fluorobenzoate | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 2-amino-5-chlorobenzoate 95 5202-89-1 [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Methyl 2-amino-4-chloro-5-fluorobenzoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4-chloro-5-fluorobenzoate

Introduction

This compound is a substituted anthranilate derivative of significant interest in medicinal chemistry and materials science. As a halogenated aromatic amine, it serves as a versatile building block for the synthesis of complex heterocyclic structures, which form the core of many pharmaceutical agents. Understanding the physical properties of this compound is not merely an academic exercise; it is the foundational requirement for its effective use in any research and development setting. Accurate physical data underpins everything from reaction stoichiometry and purification strategies to formulation and safety protocols.

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the causality behind why each property is critical for successful experimental design and execution.

Compound Identification and Core Attributes

The first step in any laboratory workflow is the unambiguous identification of the material. The fundamental identifiers for this compound provide the necessary information for sourcing, documentation, and regulatory compliance.

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 104901-79-3 | [1][2][3] |

| Molecular Formula | C₈H₇ClFNO₂ | [2] |

| Molecular Weight | 203.60 g/mol | [2] |

| Purity (Typical) | ≥98% | [2] |

The molecular structure, containing an ester, an amine, and two distinct halogen atoms on an aromatic ring, dictates its reactivity and physical behavior.

Caption: Molecular structure of this compound.

Physicochemical Properties: An In-Depth Look

While specific quantitative data for properties like melting point and density are not consistently published across suppliers, this section outlines their significance and the standard methods for their determination. For a research scientist, knowing how to measure and interpret these properties is as crucial as the numbers themselves.

Appearance and Physical State

Based on analogous compounds, this compound is typically supplied as a solid, ranging from a powder to crystalline form.[4] The color can vary from white to pale brown or cream.

-

Expertise & Experience: A significant deviation from an off-white or light tan color may indicate the presence of impurities, often resulting from oxidation of the amine group or residual reagents from synthesis. Always begin a workflow by noting the physical appearance as a first-pass quality check.

Solubility Profile

The molecule possesses both polar (amine, ester) and non-polar (chlorofluorinated benzene ring) characteristics. This amphiphilic nature dictates its solubility.

-

Expected Solubility: Generally soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols (Methanol, Ethanol). It is expected to have limited solubility in water and non-polar solvents like hexanes.

-

Trustworthiness: Establishing a solubility profile is critical for reaction setup. Running reactions in a heterogeneous mixture can lead to inconsistent results and difficult kinetics. A preliminary solubility test with small quantities of material in various solvents is a self-validating step that prevents large-scale reaction failures.

Thermal Properties: Melting Point

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while a broad and depressed range suggests the presence of impurities.

-

Authoritative Grounding: While the exact melting point is not cited in the provided search results, its determination is a fundamental characterization step. The experimental protocol for this is well-established.

Experimental Protocols for Physical Characterization

The following sections provide step-by-step methodologies for determining key physical properties, ensuring data integrity and reproducibility.

Protocol 1: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a technique that ensures accuracy and reproducibility.

Causality: The principle relies on the precise temperature at which the solid-to-liquid phase transition occurs. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break the structure, and this transition occurs over a wider range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and free-flowing. If necessary, gently crush any large crystals with a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Set a fast ramp rate (~10-20 °C/min) to find an approximate melting range.

-

Accurate Determination: Cool the apparatus to at least 20 °C below the approximate melting point. Prepare a new capillary tube. Set a slow ramp rate (1-2 °C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Caption: Workflow for accurate melting point determination.

Protocol 2: NMR Spectroscopic Analysis for Identity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the molecular structure. It provides a unique "fingerprint" based on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Causality: The protocol is designed to acquire a high-resolution spectrum by properly preparing the sample and setting optimal spectrometer parameters. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is crucial, as it must dissolve the compound without its own signals obscuring important regions of the spectrum.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing Tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

-

Transfer the solution to a clean, 5 mm NMR tube.[5]

-

Spectrometer Setup:

-

¹H NMR Data Acquisition:

-

Data Processing:

-

Apply Fourier transform to the acquired data.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS #104901-79-3 was not found in the provided search results, the molecular structure allows for an expert assessment of the likely hazards. The presence of a halogenated aromatic amine functional group requires careful handling.

-

Potential Hazards (Inferred from Similar Compounds):

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a valuable chemical intermediate whose utility in research is directly tied to a thorough understanding of its physical properties. This guide emphasizes that beyond simply looking up data, the modern scientist must be adept at the principles of physical characterization. By employing rigorous experimental protocols for determining properties like melting point and spectroscopic identity, and by adhering to strict safety procedures, researchers can ensure the integrity of their work and the successful advancement of their scientific goals.

References

- Chemsrc. Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1. Chemsrc.com. Accessed January 9, 2026.

- BLD Pharm. 936540-27-1|Methyl 2-amino-5-chloro-4-fluorobenzoate. Bldpharm.com. Accessed January 9, 2026.

- Chemsrc. This compound | CAS#:104901-79-3. Chemsrc.com. Accessed January 9, 2026.

- Sigma-Aldrich. Methyl 2-amino-4-fluorobenzoate. Sigmaaldrich.com. Accessed January 9, 2026.

- Sigma-Aldrich. SAFETY DATA SHEET. Sigmaaldrich.com. August 14, 2024.

- ECHEMI. Methyl 2-amino-5-fluorobenzoate SDS, 319-24-4 Safety Data Sheets. Echemi.com. Accessed January 9, 2026.

- Cayman Chemical. Safety Data Sheet. Caymanchem.com. July 29, 2025.

- Thermo Fisher Scientific. SAFETY DATA SHEET. Fishersci.com. September 24, 2025.

- Matrix Scientific. Methyl 2-amino-4-bromo-5-chloro-3-fluorobenzoate. Matrixscientific.com. Accessed January 9, 2026.

- Appretech Scientific Limited. This compound. Appretech.com. Accessed January 9, 2026.

- Angene. Methyl 2-chloro-4-fluoro-5-aminobenzoate. Angenechem.com. Accessed January 9, 2026.

- ChemicalBook. This compound | 104901-79-3. Chemicalbook.com. July 16, 2025.

- BLD Pharm. 86505-94-4|Methyl 2-amino-6-fluorobenzoate. Bldpharm.com. Accessed January 9, 2026.

- PubChemLite. Methyl 2-amino-5-chloro-4-fluorobenzoate (C8H7ClFNO2). Pubchemlite.com. Accessed January 9, 2026.

- ResearchGate. (PDF) Methyl 2-amino-5-chlorobenzoate.

- European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Eurojchem.com. Accessed January 9, 2026.

- Sigma-Aldrich. Methyl 4-fluorobenzoate 98 403-33-8. Sigmaaldrich.com. Accessed January 9, 2026.

- Sigma-Aldrich. Methyl 2-amino-5-chlorobenzoate 95 5202-89-1. Sigmaaldrich.com. Accessed January 9, 2026.

- National Institutes of Health. Methyl 2-amino-5-chlorobenzoate - PMC. Nih.gov. Accessed January 9, 2026.

- CymitQuimica. Methyl 5-amino-4-chloro-2-fluorobenzoate. Cymitquimica.com. Accessed January 9, 2026.

- ChemicalBook. 5-AMino-2-chloro-4-fluorobenzoic acid CAS#: 172404-33-0. Chemicalbook.com. Accessed January 9, 2026.

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Patents.google.com. Accessed January 9, 2026.

- Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 2-Amino-5-chlorobenzoate | 5202-89-1. Tcichemicals.com. Accessed January 9, 2026.

- Cayman Chemical. 2-Amino-5-fluorobenzoic Acid (CAS 446-08-2). Caymanchem.com. Accessed January 9, 2026.

- Thermo Fisher Scientific. Methyl 2-amino-4-fluorobenzoate, 97%, Thermo Scientific Chemicals 25 g. Fishersci.com. Accessed January 9, 2026.

- Biosynth. Methyl 2-amino-4-bromo-5-fluorobenzoate | 1395493-30-7 | VFC49330. Biosynth.com. Accessed January 9, 2026.

- Benchchem. Cross-referencing NMR data of Methyl 2-amino-5-bromobenzoate with literature values. Benchchem.com. Accessed January 9, 2026.

- Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Bsj.uobaghdad.edu.iq. Accessed January 9, 2026.

- Chem-Impex. Methyl 2-amino-5-cyanobenzoate. Chemimpex.com. Accessed January 9, 2026.

- ChemicalBook. Methyl 4-amino-5-ethyl-2-fluorobenzoate CAS#: 1427408-91-0. Chemicalbook.com. Accessed January 9, 2026.

- ChemicalBook. 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum. Chemicalbook.com. Accessed January 9, 2026.

- Stratech Scientific. methyl 2-amino-4-bromo-5-fluorobenzoate, min 97%, 10 grams.

Sources

- 1. This compound | CAS#:104901-79-3 | Chemsrc [chemsrc.com]

- 2. appretech.com [appretech.com]

- 3. This compound | 104901-79-3 [chemicalbook.com]

- 4. Methyl 2-amino-4-fluorobenzoate, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. Methyl 2-amino-4-fluorobenzoate | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility Profiling of Methyl 2-amino-4-chloro-5-fluorobenzoate

Abstract

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo bioavailability. Methyl 2-amino-4-chloro-5-fluorobenzoate, a substituted aminobenzoic acid ester, presents a unique physicochemical profile due to its combination of functional groups. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility of this compound. We move beyond simple data reporting to explain the causality behind experimental choices, offering robust, self-validating protocols for both kinetic and thermodynamic solubility assessment. This document details validated analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC), for accurate quantification and provides a strategic approach to building a complete solubility profile essential for downstream development.

Part 1: Physicochemical Characterization and Theoretical Considerations

Introduction to this compound

This compound is a halogenated aromatic compound with the following key identifiers:

-

Chemical Structure:

(Note: A visual representation of the structure would be inserted here in a full whitepaper)

-

CAS Number: 104901-79-3[1]

-

Molecular Formula: C₈H₇ClFNO₂

-

Molecular Weight: 203.60 g/mol [2]

The molecule's structure features an aromatic ring substituted with an amino group (-NH₂), a methyl ester (-COOCH₃), a chloro group (-Cl), and a fluoro group (-F). This combination predicts a complex solubility behavior. The polar amino and ester groups can engage in hydrogen bonding with protic solvents, while the halogenated aromatic ring contributes to its lipophilicity.

The Critical Role of Solubility in Drug Development

Solubility is a foundational parameter in pharmaceutical sciences.[3][4] Poor aqueous solubility is a major hurdle, often leading to low and variable oral bioavailability, which can compromise therapeutic efficacy.[5] Therefore, a thorough understanding of a compound's solubility profile across different solvents and pH conditions is essential for:

-

Feasibility Assessment: Early-stage evaluation of a compound's drug-like properties.

-

Formulation Development: Designing appropriate dosage forms (e.g., solutions, suspensions, solid dispersions).[6]

-

Biopharmaceutical Classification: Classifying the drug under the Biopharmaceutics Classification System (BCS), which guides regulatory requirements.[7]

Factors Influencing Solubility

The solubility of this compound is not a single value but a function of its environment.

-

pH: The presence of a basic amino group makes the compound's aqueous solubility highly dependent on pH.[8][9] In acidic solutions (low pH), the amino group will be protonated to form a more polar, and thus more soluble, cationic salt.[8]

-

Solvent Selection: As a substituted aminobenzoic acid derivative, polar organic solvents are recommended as starting points for solubilization. The likely order of effectiveness is polar aprotic solvents (e.g., DMSO, DMF) followed by alcohols (e.g., ethanol, methanol).[8]

-

Temperature: Solubility studies should ideally be conducted at controlled temperatures relevant to both storage (e.g., 4°C) and physiological conditions (37°C).[10]

-

Solid-State Properties: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a unique crystal lattice energy and, consequently, a different equilibrium solubility.[6] It is crucial to characterize the solid form used in solubility experiments.

Part 2: Experimental Framework for Solubility Determination

A multi-tiered approach is recommended, beginning with rapid screening methods and progressing to more rigorous equilibrium studies for promising candidates.

Overview of Experimental Strategy

The following workflow provides a systematic path for comprehensive solubility characterization.

Caption: The Shake-Flask method for equilibrium solubility.

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the vials in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (typically 24 to 72 hours) until equilibrium is established.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to stand. Separate the undissolved solid from the saturated solution by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF). [6]4. Sample Preparation: Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method as described in Part 3.

Part 3: Quantitative Analysis Methodologies

Trustworthiness: Accurate quantification of the dissolved compound is paramount. A validated HPLC method is the preferred approach due to its high specificity and ability to separate the parent compound from potential impurities or degradants. [11]

Protocol: Quantification by Reverse-Phase HPLC-UV

Causality: This method utilizes a non-polar stationary phase (C18) and a polar mobile phase to separate compounds based on their hydrophobicity. UV detection is suitable as the aromatic ring of the analyte provides strong UV absorbance. [12]

Caption: A typical RP-HPLC-UV system configuration.

Methodology:

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm). [11]3. Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Serially dilute this stock to prepare a series of at least five calibration standards.

-

-

Calibration: Inject the standards and construct a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) of >0.999.

-

Sample Analysis: Inject the prepared samples from the solubility experiment and determine their concentration by interpolating their peak areas on the calibration curve. [12]

Part 4: Data Interpretation and Presentation

All quantitative data should be summarized in a clear, structured format to facilitate comparison and analysis.

Solubility Data Table

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Standard Deviation | Analytical Method |

| Deionized Water | 6.8 | 25 | [Insert Data] | [Insert Data] | HPLC-UV |

| PBS Buffer | 7.4 | 37 | [Insert Data] | [Insert Data] | HPLC-UV |

| 0.1 M HCl | 1.0 | 37 | [Insert Data] | [Insert Data] | HPLC-UV |

| Ethanol | N/A | 25 | [Insert Data] | [Insert Data] | HPLC-UV |

| Propylene Glycol | N/A | 25 | [Insert Data] | [Insert Data] | HPLC-UV |

| DMSO | N/A | 25 | [Insert Data] | [Insert Data] | HPLC-UV |

Building a pH-Solubility Profile

By determining the equilibrium solubility in a series of aqueous buffers across a wide pH range (e.g., pH 1 to 10), a pH-solubility profile can be generated. This profile is a graphical representation of solubility versus pH and is invaluable for predicting the behavior of the compound in the gastrointestinal tract and for developing pH-modified formulations.

Conclusion

Determining the solubility of this compound requires a methodical and scientifically rigorous approach. This guide outlines a comprehensive strategy, from rapid kinetic screening to the gold-standard shake-flask method, underpinned by robust HPLC-UV analytical quantification. By following these self-validating protocols, researchers and drug development professionals can generate accurate and reliable solubility data. This information is not merely a set of numbers but a foundational dataset that will guide subsequent formulation activities, predict in vivo performance, and ultimately de-risk the development pathway for this promising chemical entity.

References

-

Title: Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry Source: PubMed URL: [Link]

-

Title: UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells Source: ACS Publications URL: [Link]

-

Title: Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1 Source: Chemsrc URL: [Link]

-

Title: How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Source: ResearchGate URL: [Link]

-

Title: Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer Source: Roots Press URL: [Link]

-

Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

-

Title: 4-Aminobenzoic acid - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

-

Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]

-

Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

-

Title: Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions Source: ACS Publications URL: [Link]

-

Title: pH and Solvent Influence on p-Aminobenzoic Acid Source: CORE URL: [Link]

-

Title: pH-dependent spectral properties of para-aminobenzoic acid and its derivatives Source: PubMed URL: [Link]

-

Title: Analytical Methods Source: RSC Publishing URL: [Link]

Sources

- 1. This compound | 104901-79-3 [chemicalbook.com]

- 2. Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1 | Chemsrc [chemsrc.com]

- 3. rheolution.com [rheolution.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. rootspress.org [rootspress.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of Methyl 2-amino-4-chloro-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-chloro-5-fluorobenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectral data. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The principles and experimental protocols detailed herein are designed to offer a robust framework for its characterization. While direct experimental spectra for this specific molecule are not widely available, this guide synthesizes data from analogous compounds and fundamental spectroscopic principles to present a reliable predictive analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in a molecule.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for the protons of this compound in a standard deuterated solvent like CDCl₃ are summarized below. These predictions are based on the analysis of substituent effects on the benzene ring.[1]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (at C-3) | 6.8 - 7.2 | Doublet | 1H |

| Aromatic-H (at C-6) | 7.5 - 7.9 | Doublet | 1H |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

-

Aromatic Protons: The electron-donating amino group will shield the ortho and para protons, while the electron-withdrawing chloro, fluoro, and methoxycarbonyl groups will deshield them.[1] The proton at C-3 is expected to be upfield compared to the proton at C-6 due to the stronger shielding effect of the adjacent amino group. The coupling between these two aromatic protons, being meta to each other, would result in small coupling constants (J ≈ 2-3 Hz).

-

Amine Protons: The chemical shift of the -NH₂ protons can be broad and its position is concentration-dependent.[2][3]

-

Methyl Protons: The methyl ester protons will appear as a sharp singlet.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.[4]

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are influenced by the nature of the substituents on the benzene ring.[5][6][7][8]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C-NH₂ | 145 - 150 |

| C-Cl | 125 - 130 |

| C-F | 150 - 155 (with C-F coupling) |

| C-COOCH₃ | 115 - 120 |

| Aromatic CH (C-3) | 110 - 115 |

| Aromatic CH (C-6) | 120 - 125 |

| -OCH₃ | 51 - 53 |

-

Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F).

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data

The characteristic IR absorption bands for this compound are predicted as follows:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3300 - 3500 | Two sharp bands for primary amine[9][10][11][12] |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | |

| C=O Stretch (Ester) | 1700 - 1730 | Strong absorption[11] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands[13] |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | [2][12] |

| C-O Stretch (Ester) | 1000 - 1300 | Two bands |

| C-Cl Stretch | 700 - 850 | |

| C-F Stretch | 1000 - 1400 |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₇ClFNO₂ = 203.59 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed.

-

Major Fragmentation Pathways: Key fragmentation patterns for benzoate esters often involve the loss of the alkoxy group or the entire ester group.[15][16]

-

Loss of -OCH₃: [M - 31]⁺

-

Loss of -COOCH₃: [M - 59]⁺

-

Decarboxylation: Loss of CO₂ from a rearranged molecular ion.[17]

-

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. researchgate.net [researchgate.net]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pharmacy180.com [pharmacy180.com]

- 16. youtube.com [youtube.com]

- 17. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

safety and handling of Methyl 2-amino-4-chloro-5-fluorobenzoate

An In-depth Technical Guide to the Safe Handling of Methyl 2-amino-4-chloro-5-fluorobenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 936540-27-1, 104901-79-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure safe and effective laboratory operations.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted anthranilate derivative, a class of compounds frequently utilized as building blocks in pharmaceutical and fine chemical synthesis.[1][2] Its specific arrangement of amino, chloro, and fluoro substituents on the benzene ring makes it a versatile intermediate.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

Chemical Structure:

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 936540-27-1[3], 104901-79-3[4] | Chemsrc[3][4] |

| Molecular Formula | C₈H₇ClFNO₂ | Echemi[5] |

| Molecular Weight | 203.60 g/mol | Chemsrc[4] |

| Appearance | Solid, powder or lump form, white to yellow/green. | TCI[6] |

| Purity | Typically >95% | BLD Pharm[7], Chemsrc[3] |

Section 2: Hazard Identification and Risk Assessment

While specific GHS classification for this compound is not universally available, data from structurally similar compounds, such as other halogenated anthranilates, provides a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and potential toxicity upon exposure.

Table 2: GHS Hazard Classification (Based on Analog Data)

| Hazard Class | Category | Hazard Statement | Source (Analog Compound) |

| Skin Irritation | 2 | H315: Causes skin irritation. | Sigma-Aldrich[8], SynQuest Labs[9] |

| Eye Irritation | 2/2A | H319: Causes serious eye irritation. | Sigma-Aldrich[8], SynQuest Labs[9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | Sigma-Aldrich[8], SynQuest Labs[9] |

| Acute Toxicity (Oral) | 3 or 4 | H301/H302: Toxic/Harmful if swallowed. | SynQuest Labs[9][10] |

| Aquatic Hazard (Long-term) | 2 | H411: Toxic to aquatic life with long lasting effects. | Apollo Scientific[11] |

Expert Analysis of Health Hazards

-

Respiratory Tract Irritation: As a fine powder, this compound poses an inhalation risk. The primary amino group and halogen substituents can irritate the mucous membranes of the respiratory system. Therefore, handling should always occur in a well-ventilated area, preferably within a fume hood, to prevent aerosolization and inhalation.[11][12]

-

Skin and Eye Irritation: Direct contact with skin is likely to cause irritation.[13] The most significant acute risk is serious eye irritation upon contact.[14][15] The causality lies in the chemical's ability to denature proteins and disrupt cell membranes in sensitive tissues. This necessitates the mandatory use of gloves and safety glasses or goggles.[9]

-

Ingestion Toxicity: Oral toxicity is a key concern. Accidental ingestion could lead to systemic effects.[9] This underscores the importance of strict hygiene protocols, such as prohibiting eating or drinking in the laboratory and washing hands thoroughly after handling.[11]

Section 3: Safe Handling and Engineering Controls

A self-validating safety protocol is one where checks and protective measures are integrated into the workflow itself. The following procedures are designed to minimize exposure at every step.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) dictates that engineering controls should be prioritized over personal protective equipment.

-

Fume Hood: All weighing, transferring, and solution preparations involving this compound must be conducted inside a certified chemical fume hood. This is critical to contain dust and vapors, preventing respiratory exposure.[12]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10][16]

-

Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in case of accidental contact.[9][17]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the identified risks of irritation and potential sensitization.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Source |

| Eye/Face | Chemical safety goggles or safety glasses with side-shields. A face shield is recommended when handling larger quantities. | Protects against dust particles and splashes causing serious eye irritation. Conforms to EN 166 (EU) or NIOSH (US) standards.[9][18] |

| Hand | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation. Always check for tears before use and wash hands after removal.[9][13] |

| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[19] |

| Respiratory | Required if working outside a fume hood or if dust generation is unavoidable. Use a NIOSH/MSHA-approved N95 dust respirator or equivalent. | Prevents inhalation of airborne particles that may cause respiratory irritation.[15][19] |

Section 4: Storage and Incompatibility

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[15][16] Keep away from sources of ignition and heat.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][15] These materials can initiate exothermic or violent reactions, leading to the release of hazardous decomposition products.

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[15]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][20]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13][18]

Accidental Release and Spill Cleanup

The response to a spill must be systematic to ensure safety and prevent environmental contamination.

Caption: Decision workflow for responding to an accidental spill.

Protocol for a Small Spill:

-

Evacuate and Alert: Ensure personnel are aware of the spill and the area is clear.

-

Don PPE: Wear the minimum PPE specified in Table 3, including respiratory protection.

-

Containment: Prevent the spread of the powder. Avoid creating dust.[18]

-

Cleanup: Gently sweep or scoop the material into a suitable, labeled container for hazardous waste. Do not use air hoses.[11]

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of the container and any contaminated materials as hazardous chemical waste according to institutional and local regulations.[14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13][18]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[15][18]

Section 6: Experimental Workflow Protocol: Weighing and Solution Preparation

This section details a standard operating procedure for safely handling the compound from storage to a prepared solution, integrating the safety principles discussed previously.

Caption: Step-by-step workflow for safe handling from storage to solution.

Step-by-Step Methodology:

-

Preparation: Before entering the fume hood, gather all necessary equipment, including spatula, weigh paper, beaker or flask, and the chosen solvent. Don all required PPE as detailed in Section 3.2.

-

Retrieve from Storage: Obtain the container of this compound from its designated storage location.

-

Weighing (Inside Fume Hood): Place a piece of weigh paper on an analytical balance inside the fume hood and tare it. Carefully use a clean spatula to transfer the desired amount of the solid onto the weigh paper. Avoid any actions that could generate dust.

-

Transfer: Gently fold the weigh paper and carefully transfer the solid into the designated glassware.

-

Solubilization: Add the appropriate solvent to the glassware to dissolve the compound.

-

Cleanup: Securely close the lid of the primary compound container and wipe it down before returning it to storage. Dispose of the used weigh paper and any contaminated materials in the designated solid hazardous waste container.

-

Final Steps: Clean the work surface within the fume hood. Remove PPE in the correct order (gloves first) and wash hands thoroughly.

References

- ECHEMI. (n.d.). Methyl 2-amino-5-fluorobenzoate SDS, 319-24-4 Safety Data Sheets.

- Echemi. (n.d.). 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester Safety Data Sheets.

- Chemsrc. (2025). Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1.

- ECHEMI. (n.d.). Methyl 2-amino-5-chlorobenzoate SDS, 5202-89-1 Safety Data Sheets.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - Methyl 2-chloro-5-fluorobenzoate.

- Haihang Industry Co., Ltd. (n.d.). Methyl 2-chloro-4-fluoro-5-aminobenzoate.

- Fisher Scientific. (2009). Methyl 2-amino-5-chlorobenzoate - SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- SynQuest Laboratories, Inc. (n.d.). 2-Amino-3-chloro-5-fluorobenzoic acid Safety Data Sheet.

- Cayman Chemical. (2025). Safety Data Sheet acc. to OSHA HCS.

- Synquest Labs. (n.d.). Methyl 3-amino-2-fluorobenzoate Safety Data Sheet.

- Apollo Scientific. (2022). Methyl 2-amino-5-chlorobenzoate Safety Data Sheet.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

- Sciencelab.com, Inc. (2008). Material Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Methyl 2-amino-4-fluorobenzoate.

- Spectrum Chemical. (2018). SAFETY DATA SHEET.

- NIOSH. (n.d.). NIOSH Manual of Analytical Methods (2003-154).

- ECHEMI. (n.d.). Bronopol SDS, 52-51-7 Safety Data Sheets.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 2-Amino-5-fluorobenzoate 319-24-4.

- Chemsrc. (2025). This compound | CAS#:104901-79-3.

- Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E, 66(11).

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- BLD Pharm. (n.d.). 936540-27-1|Methyl 2-amino-5-chloro-4-fluorobenzoate.

- ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate.

- BenchChem. (2025). Application Notes and Protocols for the Quantification of Methyl 2-amino-5-bromobenzoate.

- Shi, Y.-B., et al. (2010).

- Santa Cruz Biotechnology. (n.d.). Methyl 2-amino-5-fluorobenzoate | CAS 319-24-4.

- Al-Ghanimi, H., et al. (2021).

- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-chlorobenzoate 95 5202-89-1.

- Echemi. (2024). 1427413-83-9 methyl 4-amino-2-chloro-5-fluorobenzoate.

- ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate.

- BLD Pharm. (n.d.). 5202-89-1|Methyl 2-amino-5-chlorobenzoate.

- FDA. (n.d.). Analytical Methods (methods used to detect and measure each analyte).

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-amino-5-chloro-4-fluorobenzoate | CAS#:936540-27-1 | Chemsrc [chemsrc.com]

- 4. This compound | CAS#:104901-79-3 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. Methyl 2-Amino-5-fluorobenzoate | 319-24-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 936540-27-1|Methyl 2-amino-5-chloro-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 8. Methyl 2-amino-5-chlorobenzoate 95 5202-89-1 [sigmaaldrich.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Importance of Fluorinated Anthranilates in Medicinal Chemistry

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]